1,3-dicyclopropylpropan-2-amine hydrochloride
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Overview
Description
1,3-dicyclopropylpropan-2-amine hydrochloride is a chemical compound with the molecular formula C9H18ClN and a molecular weight of 175.7 g/mol It is a hydrochloride salt form of 1,3-dicyclopropylpropan-2-amine, which is characterized by the presence of cyclopropyl groups attached to a propan-2-amine backbone
Preparation Methods
The synthesis of 1,3-dicyclopropylpropan-2-amine hydrochloride can be achieved through several synthetic routes. One common method involves the Curtius degradation of the corresponding carboxylic acid . This process includes the conversion of the carboxylic acid to an azide, followed by thermal decomposition to form an isocyanate intermediate, which is then hydrolyzed to yield the amine. The amine is subsequently treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods for this compound may involve scalable synthesis techniques, such as the use of large-scale Curtius degradation protocols or alternative routes that provide higher yields and purity . These methods are designed to meet the demands of pharmaceutical and agrochemical industries.
Chemical Reactions Analysis
1,3-dicyclopropylpropan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free amine and hydrochloric acid.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1,3-dicyclopropylpropan-2-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-dicyclopropylpropan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1,3-dicyclopropylpropan-2-amine hydrochloride can be compared with other similar compounds, such as:
Cyclopropylamine: A simpler analog with a single cyclopropyl group.
1-cyclopropylcyclopropylamine: A compound with two cyclopropyl groups attached to a single amine.
Cyclopropylmethylamine: A compound with a cyclopropyl group attached to a methylamine backbone.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties .
Properties
CAS No. |
2648961-78-6 |
---|---|
Molecular Formula |
C9H18ClN |
Molecular Weight |
175.7 |
Purity |
95 |
Origin of Product |
United States |
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